1-((6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1H-pyrazol-3-amine is a complex organic compound notable for its unique structural features. It consists of a pyrazol-3-amine moiety linked to a tetrahydrotriazoloazepine framework. The molecular formula of this compound is and it has been assigned the CAS number 1177286-61-1. The compound has garnered interest in medicinal chemistry due to its potential interactions with biological targets, suggesting possible applications in drug development and therapeutic use .
The synthesis of 1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. Common synthetic routes may include:
Optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts is crucial for achieving high yields .
Common reagents used in the synthesis include potassium permanganate for oxidation reactions and lithium aluminum hydride for reductions. Reaction conditions are tailored to maximize yield while minimizing by-products .
The molecular structure of 1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1H-pyrazol-3-amine can be represented using various chemical notations:
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 232.29 g/mol |
| IUPAC Name | 1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-3-amine |
| InChI | InChI=1S/C11H16N6/c12-9-6... |
| InChI Key | NLGKYSAHOKLYJR-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=NN=C(N2CC1)CN3C=C(C=N3)N |
The structural features suggest potential interactions with biological targets due to the presence of multiple nitrogen atoms that can participate in hydrogen bonding .
The compound can undergo various chemical reactions typical for amines and heterocycles:
These reactions can lead to derivatives with varying biological activities .
The specific conditions for these reactions often require careful control over temperature and reactant concentrations to optimize product formation and minimize side reactions .
The mechanism of action for 1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets within biological systems. Preliminary studies suggest that the compound may bind to enzymes or receptors involved in disease pathways.
Understanding these interactions is crucial for elucidating its therapeutic potential .
The physical properties of 1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1H-pyrazol-3-amine include:
| Property | Value |
|---|---|
| Appearance | Solid (specific appearance may vary) |
| Solubility | Soluble in organic solvents |
Chemical properties include reactivity towards acids and bases due to the presence of amine groups. The compound is also sensitive to oxidation depending on environmental conditions .
The primary applications of 1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1H-pyrazol-3-amine are in medicinal chemistry:
Ongoing research aims to explore these applications further and develop new derivatives with enhanced efficacy .
The construction of the 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine core is foundational to synthesizing the target compound. This bicyclic framework integrates a seven-membered azepine ring fused with a triazole moiety, demanding precise cyclization techniques. The predominant route involves condensation reactions between α-amino azepane precursors and functionalized carbon sources like ortho-esters or amidines. For example, heating 2-(azepan-1-yl)acetohydrazide with triethyl orthoacetate in acetic acid under reflux facilitates a dehydrative cyclization, yielding the triazoloazepine scaffold in moderate yields (typically 50–65%) [6] [9]. Alternative pathways employ hydrazine-carboxylate intermediates, where ethyl 2-azepane carboxylate reacts with hydrazine to form a hydrazide, followed by cyclodehydration with formic acid or trimethyl orthoformate. This method benefits from readily available starting materials but requires stringent temperature control (80–100°C) to suppress dimerization by-products [2] [6]. Microwave-assisted cyclization has emerged as a high-efficiency variant, reducing reaction times from hours to minutes and improving yields by 15–20% through enhanced energy transfer and reduced side reactions [7].
Table 1: Cyclization Methods for Triazoloazepine Core Synthesis
| Precursor | Cyclization Agent | Conditions | Yield (%) | Key Advantage |
|---|---|---|---|---|
| 2-(Azepan-1-yl)acetohydrazide | Triethyl orthoacetate | AcOH, Reflux, 8h | 62 | Simple workup |
| Azepane hydrazide carbamate | Trimethyl orthoformate | Toluene, 100°C, 12h | 55 | Commercial availability |
| N-Amino-azepane carboxylate | Formic acid | MW, 150°C, 20 min | 75 | Rapid, high atom economy |
Forming the critical methylene bridge between the triazoloazepine core and the pyrazole ring relies predominantly on SN₂ reactions. The triazoloazepine scaffold is first functionalized at the C3 position with a chloromethyl group via reaction with formaldehyde followed by thionyl chloride, generating the electrophilic 3-(chloromethyl)triazoloazepine intermediate. This chloride serves as an excellent leaving group for subsequent coupling with 1H-pyrazol-3-amine. The nucleophilic substitution proceeds optimally in dipolar aprotic solvents like DMF or acetonitrile, using bases such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to deprotonate the pyrazole nitrogen (N1), enhancing its nucleophilicity [3] [9]. Maintaining temperatures at 60–70°C prevents N2-alkylation regioisomers, a common side reaction if steric control is inadequate. For acid-sensitive substrates, phase-transfer catalysis (e.g., tetrabutylammonium bromide, TBAB) enables efficient coupling at room temperature with yields comparable to thermal methods (70–78%) [3]. Notably, the hydrochloride salt of 1H-pyrazol-3-amine requires prior neutralization, as excess acid promotes decomposition of the chloromethyl intermediate.
Table 2: Nucleophilic Substitution Parameters for Methylene Bridge Formation
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (N1:N2) |
|---|---|---|---|---|---|
| K₂CO₃ | DMF | 70 | 6 | 68 | 95:5 |
| DIPEA | MeCN | 60 | 8 | 75 | >99:1 |
| TBAB/NaOH | CH₂Cl₂/H₂O | 25 | 12 | 70 | 90:10 |
While the methylene-linked target compound primarily utilizes nucleophilic substitution, catalytic cross-coupling is indispensable for synthesizing structurally analogous intermediates or derivatives. Palladium-catalyzed Buchwald-Hartwig amination enables direct C–N bond formation between halogenated triazoloazepines (e.g., 3-bromo derivatives) and aminopyrazoles. Using Pd₂(dba)₃/XPhos as a catalytic system with cesium carbonate as a base in toluene at 100°C achieves coupling yields of 60–72%, though competing hydrolysis of the bromide may occur if moisture is not rigorously excluded [7]. For electron-deficient pyrazoles, copper(I)-mediated Ullmann coupling offers a lower-cost alternative. Copper(I) iodide with 1,10-phenanthroline as a ligand in DMSO at 120°C facilitates amination with reduced sensitivity to steric hindrance but requires extended reaction times (24–36h) [7]. Recent advances include rhodium-catalyzed C–H activation strategies, where directing groups on the azepine nitrogen coordinate with Rh(III) catalysts (e.g., [Cp*RhCl₂]₂), enabling regioselective coupling with pyrazole boronic esters. This method avoids pre-functionalization but remains limited by catalyst cost (≤$510/g for Rh complexes) and functional group tolerance [7].
Reproducible synthesis of high-purity target compound demands systematic optimization of three key parameters: temperature, solvent, and catalyst loading. For the cyclization step, replacing acetic acid with p-TsOH in toluene raises yields by 12% due to milder acidity, reducing tar formation. In nucleophilic substitution, solvent screening reveals that acetonitrile outperforms DMF in minimizing N2-alkylation impurities (<2% vs. 5–8%) despite longer reaction times [3]. Catalyst optimization in coupling reactions demonstrates that reducing Pd₂(dba)₃ loading from 5 mol% to 2 mol%—supplemented by microwave irradiation (100W, 150°C)—maintains efficiency while lowering metal residues to pharmacopeial limits (<10 ppm). Workup protocols critically impact purity: aqueous washes remove unreacted starting materials, while crystallization from ethanol/water mixtures (3:1 v/v) isolates the target compound as a hydrochloride salt with ≥98% HPLC purity [3] [9]. Scalability assessments confirm that the optimized cyclization and substitution sequence achieves consistent yields (78% overall) at the 100g scale, with in-process controls (IPC) via FTIR monitoring the consumption of the chloromethyl intermediate.
Table 3: Optimized Conditions for Key Synthetic Steps
| Step | Parameter Optimized | Standard Condition | Optimized Condition | Impact |
|---|---|---|---|---|
| Cyclization | Acid catalyst | AcOH, reflux | p-TsOH, toluene, 90°C | Yield ↑12%, reduced tar |
| Nucleophilic substitution | Solvent/base | K₂CO₃/DMF, 70°C | DIPEA/MeCN, 60°C | Regioselectivity ↑ to >99:1 |
| Pd-catalyzed coupling | Catalyst/energy source | Pd₂(dba)₃ (5 mol%), Δ | Pd₂(dba)₃ (2 mol%), MW | Cost ↓40%, Pd residues <10 ppm |
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.:
CAS No.: 37734-05-7